molecular formula C21H25N3O3 B4389424 2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide

2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide

Cat. No. B4389424
M. Wt: 367.4 g/mol
InChI Key: LPYZSICFGUUHPK-UHFFFAOYSA-N
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Description

2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide, also known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EPPA belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide is not fully understood. However, studies have suggested that 2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide may exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. 2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has also been shown to inhibit the growth of fungi by disrupting the integrity of the fungal cell membrane. In addition, 2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide inhibits the growth of bacterial and fungal strains by disrupting the integrity of their cell walls and membranes. 2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. In addition, 2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been shown to exhibit low toxicity in vitro, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has several advantages as a potential therapeutic agent. It exhibits potent antimicrobial, antifungal, and anti-inflammatory properties, making it a promising candidate for the treatment of various infectious and inflammatory diseases. In addition, 2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide exhibits low toxicity in vitro, indicating its potential as a safe and effective therapeutic agent. However, there are also limitations to the use of 2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide in lab experiments. 2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has limited solubility in water, which may affect its bioavailability and efficacy. Furthermore, the mechanism of action of 2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of 2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide. Further research is needed to elucidate the mechanism of action of 2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide, which may provide insights into its potential therapeutic applications. In addition, studies are needed to investigate the efficacy of 2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide in vivo and to determine its pharmacokinetic properties. Furthermore, the development of novel formulations of 2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide may improve its solubility and bioavailability, making it a more effective therapeutic agent. Finally, studies are needed to investigate the potential applications of 2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide in the treatment of various infectious and inflammatory diseases.

Scientific Research Applications

2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide exhibits potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. 2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has also been shown to possess antifungal activity against Candida albicans. In addition, 2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been investigated for its anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-ethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-2-27-16-20(25)22-19-11-7-6-10-18(19)21(26)24-14-12-23(13-15-24)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYZSICFGUUHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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